Cas no 55667-12-4 (2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE)

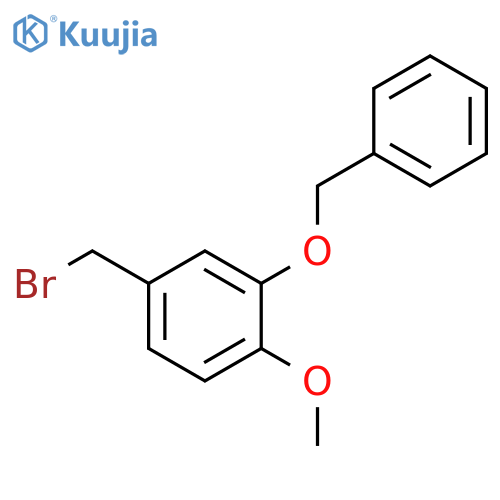

55667-12-4 structure

商品名:2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE

CAS番号:55667-12-4

MF:C15H15BrO2

メガワット:307.182403802872

MDL:MFCD10687131

CID:944282

PubChem ID:11738340

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE 化学的及び物理的性質

名前と識別子

-

- 2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE

- 4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene

- 4-Methoxy-3-benzyloxybenzyl Bromide

- BEN189

- O-benzyl isovanillyl bromide

- MFCD10687131

- 2-benzyloxy-4-bromomethyl-1-methoxybenzene

- DB-050110

- SCHEMBL2060386

- DTXSID30471502

- A1-01223

- A913322

- 55667-12-4

- BS-28533

- JLKLAWVKJNTSAB-UHFFFAOYSA-N

-

- MDL: MFCD10687131

- インチ: InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

- InChIKey: JLKLAWVKJNTSAB-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 306.02600

- どういたいしつりょう: 306.02554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 390.7±32.0 °C at 760 mmHg

- フラッシュポイント: 167.6±20.6 °C

- PSA: 18.46000

- LogP: 4.16910

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302;H314

- 警告文: P280;P305+P351+P338;P310

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:2-8 °C

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB283526-1 g |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene; 97% |

55667-12-4 | 1g |

€290.90 | 2023-04-26 | ||

| abcr | AB283526-5g |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, 97%; . |

55667-12-4 | 97% | 5g |

€341.70 | 2025-02-21 | |

| Fluorochem | 036917-250mg |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene |

55667-12-4 | 97% | 250mg |

£93.00 | 2022-02-28 | |

| abcr | AB283526-5 g |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene; 97% |

55667-12-4 | 5g |

€790.50 | 2023-04-26 | ||

| AstaTech | 53738-5/G |

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE |

55667-12-4 | 97% | 5g |

$465 | 2023-09-17 | |

| abcr | AB283526-1g |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, 97%; . |

55667-12-4 | 97% | 1g |

€146.50 | 2025-02-21 | |

| A2B Chem LLC | AG18185-5g |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene |

55667-12-4 | 97% | 5g |

$209.00 | 2024-04-19 | |

| A2B Chem LLC | AG18185-250mg |

2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene |

55667-12-4 | 97% | 250mg |

$107.00 | 2023-12-30 | |

| 1PlusChem | 1P00D9M1-250mg |

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE |

55667-12-4 | 97% | 250mg |

$127.00 | 2024-04-29 | |

| eNovation Chemicals LLC | Y1233130-5g |

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE |

55667-12-4 | 97% | 5g |

$370 | 2025-02-19 |

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

55667-12-4 (2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55667-12-4)2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE

清らかである:99%

はかる:5g

価格 ($):418.0